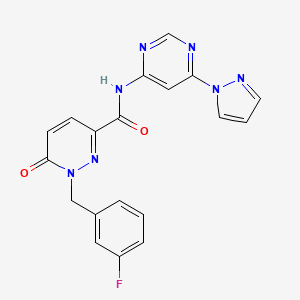
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H14FN7O2 and its molecular weight is 391.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazole ring (known for various biological activities)
- A pyrimidine moiety
- A dihydropyridazine core
- A fluorobenzyl group , which may enhance its pharmacological profile.
2.1 Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been documented to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives can inhibit cancer cell lines effectively, with some compounds demonstrating IC50 values in the low micromolar range .
2.2 Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that certain pyrazole-based compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .
2.3 Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal pathogens, indicating possible applications in treating infections .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors, including estrogen and cholecystokinin receptors, contributing to its diverse biological effects .
4.1 Case Study: Anticancer Screening
In a study published by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results indicated that certain pyrazole derivatives significantly inhibited spheroid growth, suggesting their potential as anticancer agents .
4.2 Case Study: Anti-inflammatory Activity
Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. Some compounds exhibited up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
5. Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |
| Antimicrobial | Efficacy against bacterial strains |
6. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Further studies are warranted to elucidate its full potential and mechanisms of action.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-14-4-1-3-13(9-14)11-27-18(28)6-5-15(25-27)19(29)24-16-10-17(22-12-21-16)26-8-2-7-23-26/h1-10,12H,11H2,(H,21,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQDCQDWIJOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














